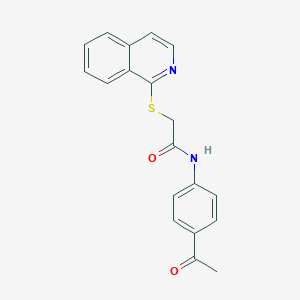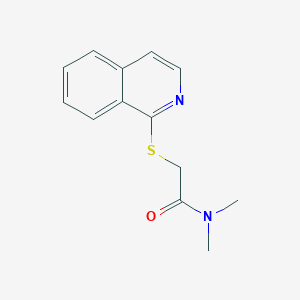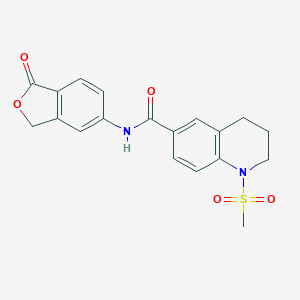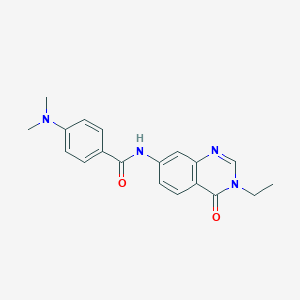
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly referred to as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
BPCA exerts its therapeutic effects through modulation of the endocannabinoid system. Specifically, it acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, BPCA increases the levels of endocannabinoids in the brain, leading to neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, BPCA has been shown to modulate other neurotransmitter systems, including the dopaminergic and serotonergic systems. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to improved neuronal function and survival.
実験室実験の利点と制限
One advantage of BPCA is its high selectivity for FAAH, which minimizes off-target effects. Additionally, its ability to modulate multiple neurotransmitter systems makes it a versatile tool for studying the neurobiology of various disorders. However, BPCA's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.
将来の方向性
There are several areas of future research that could further elucidate the potential therapeutic applications of BPCA. One direction is the investigation of BPCA's effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, studies could explore the potential of BPCA as a treatment for other neurological conditions, such as multiple sclerosis and traumatic brain injury. Finally, the development of more potent and soluble analogs of BPCA could improve its utility as a research tool and potential therapeutic agent.
合成法
The synthesis of BPCA involves the reaction between 4-chloro-3-methylphenol and N-benzylpiperidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to obtain BPCA. This synthesis method has been optimized to achieve high yield and purity of BPCA.
科学的研究の応用
BPCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. BPCA has also been investigated for its potential as an analgesic and anticonvulsant agent.
特性
製品名 |
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide |
|---|---|
分子式 |
C21H25ClN2O2 |
分子量 |
372.9 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-13-19(7-8-20(16)22)26-15-21(25)23-18-9-11-24(12-10-18)14-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25) |
InChIキー |
RZUWLFUMXMDQJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)